molecular formula C20H14N2O2 B11534846 (5Z)-7-methyl-5-(4-nitrobenzylidene)-5H-indeno[1,2-b]pyridine

(5Z)-7-methyl-5-(4-nitrobenzylidene)-5H-indeno[1,2-b]pyridine

Cat. No.: B11534846
M. Wt: 314.3 g/mol
InChI Key: KZPCURLZGJIFOD-XDHOZWIPSA-N
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Description

(5Z)-7-METHYL-5-[(4-NITROPHENYL)METHYLIDENE]-5H-INDENO[1,2-B]PYRIDINE is a complex organic compound with a unique structure that combines an indeno-pyridine core with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-7-METHYL-5-[(4-NITROPHENYL)METHYLIDENE]-5H-INDENO[1,2-B]PYRIDINE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 7-methyl-5H-indeno[1,2-b]pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-7-METHYL-5-[(4-NITROPHENYL)METHYLIDENE]-5H-INDENO[1,2-B]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the nitrophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various nitro-oxidized products.

Scientific Research Applications

(5Z)-7-METHYL-5-[(4-NITROPHENYL)METHYLIDENE]-5H-INDENO[1,2-B]PYRIDINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It may be used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism by which (5Z)-7-METHYL-5-[(4-NITROPHENYL)METHYLIDENE]-5H-INDENO[1,2-B]PYRIDINE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and indeno-pyridine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Shares a similar aromatic structure but differs in functional groups.

    N-substituted N′-phenylpicolinohydrazides: Similar in having a phenyl group and nitrogen-containing heterocycle.

Uniqueness

(5Z)-7-METHYL-5-[(4-NITROPHENYL)METHYLIDENE]-5H-INDENO[1,2-B]PYRIDINE is unique due to its combination of an indeno-pyridine core with a nitrophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

(5Z)-7-methyl-5-[(4-nitrophenyl)methylidene]indeno[1,2-b]pyridine

InChI

InChI=1S/C20H14N2O2/c1-13-4-9-17-18(11-13)19(16-3-2-10-21-20(16)17)12-14-5-7-15(8-6-14)22(23)24/h2-12H,1H3/b19-12+

InChI Key

KZPCURLZGJIFOD-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)C3=C(/C2=C\C4=CC=C(C=C4)[N+](=O)[O-])C=CC=N3

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2=CC4=CC=C(C=C4)[N+](=O)[O-])C=CC=N3

Origin of Product

United States

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